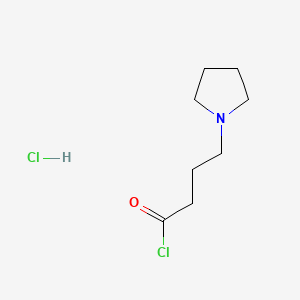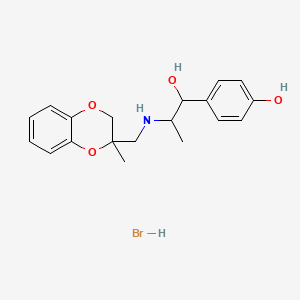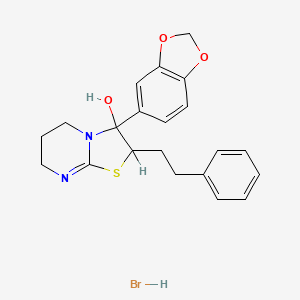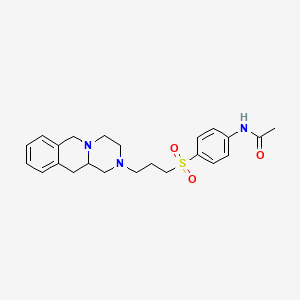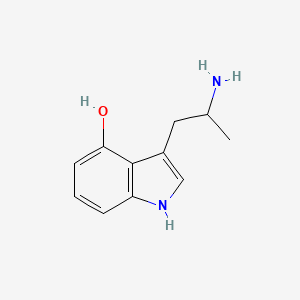
3-(2-aminopropyl)-1H-indol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminopropyl)-1H-indol-4-ol is an organic compound belonging to the class of indole derivatives It is structurally characterized by an indole ring substituted with a 2-aminopropyl group at the third position and a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminopropyl)-1H-indol-4-ol typically involves multiple steps. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions involving propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. The final product is obtained through a four-step reaction process . This method is noted for its environmental friendliness and high yield, making it suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves careful control of reaction conditions to ensure high yield and purity. The use of safer reagents and environmentally friendly processes is emphasized to reduce production costs and improve safety .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminopropyl)-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-aminopropyl)-1H-indol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to receptors and enzymes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-aminopropyl)-1H-indol-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. It acts as an agonist or antagonist at various receptor sites, influencing biological pathways and physiological responses. The compound’s effects are mediated through its binding to serotonin receptors, leading to changes in neurotransmitter release and signal transduction .
Comparison with Similar Compounds
3-(2-aminopropyl)-1H-indol-4-ol can be compared with other similar compounds, such as:
(2-aminopropyl)indole (API): Similar in structure but lacks the hydroxyl group at the fourth position.
(2-aminopropyl)benzofuran (APB): Contains a benzofuran ring instead of an indole ring.
(2-aminopropyl)benzo[β]thiophene (APBT): Features a sulfur atom in the ring structure, leading to different pharmacological properties.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the unique characteristics of this compound.
Properties
CAS No. |
15066-09-8 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(2-aminopropyl)-1H-indol-4-ol |
InChI |
InChI=1S/C11H14N2O/c1-7(12)5-8-6-13-9-3-2-4-10(14)11(8)9/h2-4,6-7,13-14H,5,12H2,1H3 |
InChI Key |
BYMNOLWNRCZVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=C1C(=CC=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



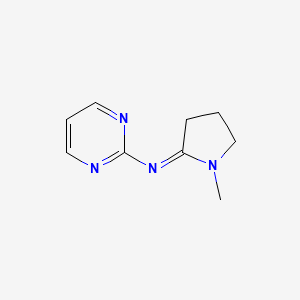
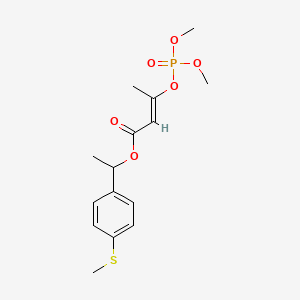

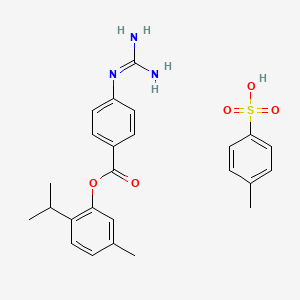
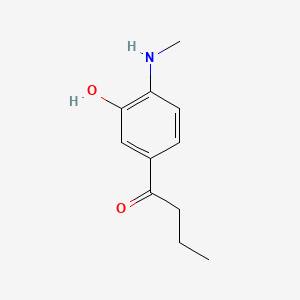
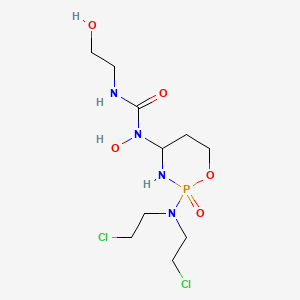

![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
